molecular formula C14H12ClNOS B1363677 (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone CAS No. 304018-04-0

(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone

Cat. No. B1363677
M. Wt: 277.8 g/mol
InChI Key: ZXCMGFVABPBNBQ-UHFFFAOYSA-N
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Description

The description of a compound typically includes its IUPAC name, molecular formula, and structural formula. It may also include other names the compound is known by.



Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.



Molecular Structure Analysis

This involves analyzing the structure of the molecule in terms of bond lengths, bond angles, and torsional angles. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes the conditions of the reaction, the mechanism, and the products formed.



Physical And Chemical Properties Analysis

This includes properties such as melting point, boiling point, solubility, and stability. It also includes spectroscopic properties such as UV/Vis, IR, NMR, and mass spectra.


Scientific Research Applications

Synthesis and Characterization

  • Synthesis and Structural Analysis : Shahana & Yardily (2020) conducted a study where they synthesized and characterized similar compounds, including (4-amino-2-(4-chlorophenyl)amino)thiazol-5-yl)(thiophene-2-yl)methanone. They used various techniques like UV, IR, NMR, and mass spectrometry for this purpose. The study also involved density functional theory calculations to understand structural and vibrational aspects of the compounds (Shahana & Yardily, 2020).

Crystal Structures and DFT Calculations

  • Crystal Structures and Theoretical Calculations : Kaur et al. (2015) synthesized Schiff base derivatives of a similar compound and analyzed them using NMR, X-ray diffraction, and density functional theory. Their research provides insights into the molecular structure and bonding characteristics of these compounds (Kaur et al., 2015).

Molecular Docking and Antibacterial Activity

  • Molecular Docking for Antibacterial Analysis : The study by Shahana & Yardily (2020) also included molecular docking analysis using Hex 8.0 software. This was aimed at understanding the antibacterial activity of the synthesized compounds, highlighting their potential application in developing antibacterial agents (Shahana & Yardily, 2020).

Spectroscopic Properties

  • Spectroscopic Analysis : Al-Ansari (2016) investigated the electronic absorption, excitation, and fluorescence properties of similar compounds. The study emphasized the effects of structure and environment on these properties, contributing to the understanding of their electronic characteristics (Al-Ansari, 2016).

Allosteric Modulation

  • Allosteric Modulation at Receptors : A study by Dalpiaz et al. (2002) discussed benzoylthiophene derivatives similar to the compound . They explored how these compounds allosterically enhance adenosine A1 receptor agonist binding, contributing to the field of receptor modulation (Dalpiaz et al., 2002).

Safety And Hazards

This includes information on the compound’s toxicity, flammability, and environmental impact. It also includes precautions that should be taken when handling the compound.


Future Directions

This could involve potential applications of the compound, or suggestions for further research.


Please consult with a qualified professional or refer to the appropriate resources for detailed information.


properties

IUPAC Name

(2-amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chlorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12ClNOS/c15-9-6-4-8(5-7-9)13(17)12-10-2-1-3-11(10)18-14(12)16/h4-7H,1-3,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXCMGFVABPBNBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC(=C2C(=O)C3=CC=C(C=C3)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12ClNOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50357677
Record name (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)-(4-chloro-phenyl)-methanone

CAS RN

304018-04-0
Record name (2-Amino-5,6-dihydro-4H-cyclopenta[b]thiophen-3-yl)(4-chlorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50357677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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